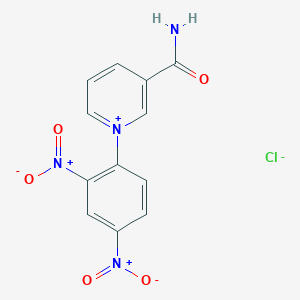
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridinium ring substituted with a carbamyl group and a 2,4-dinitrophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride typically involves the reaction of 2,4-dinitrophenyl chloride with pyridine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Triethylamine in dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives, often leading to the removal of nitro groups.
Substitution: Formation of new compounds with different substituents replacing the dinitrophenyl group.
Scientific Research Applications
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include the modulation of enzyme activities, alteration of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridine
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium bromide
- 3-Carbamyl-1-(2,4-dinitrophenyl)-pyridinium iodide
Uniqueness
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride stands out due to its specific chloride anion, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
53406-00-1 |
|---|---|
Molecular Formula |
C12H9ClN4O5 |
Molecular Weight |
324.67 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C12H8N4O5.ClH/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21;/h1-7H,(H-,13,17);1H |
InChI Key |
RGQXHAWMLUYSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













